molecular formula C21H19N5O2S B611000 2-(3-morpholin-4-ylphenyl)-N-(1,3-thiazol-2-yl)-1H-benzimidazole-4-carboxamide CAS No. 1203479-63-3

2-(3-morpholin-4-ylphenyl)-N-(1,3-thiazol-2-yl)-1H-benzimidazole-4-carboxamide

Cat. No.: B611000
CAS No.: 1203479-63-3
M. Wt: 405.48
InChI Key: HVZCBEDNOBGKCN-UHFFFAOYSA-N
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Description

2-(3-morpholin-4-ylphenyl)-N-(1,3-thiazol-2-yl)-1H-benzimidazole-4-carboxamide is a complex organic compound that features a benzimidazole core, a thiazole ring, and a morpholine substituent. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it might be investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine

Medicinally, compounds with similar structures are often explored for their potential as anticancer, antimicrobial, or anti-inflammatory agents.

Industry

In industry, it could be used in the development of new materials or as a catalyst in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-morpholin-4-ylphenyl)-N-(1,3-thiazol-2-yl)-1H-benzimidazole-4-carboxamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with a carboxylic acid derivative under acidic conditions.

    Introduction of the Thiazole Ring: This step might involve the reaction of the benzimidazole intermediate with a thiazole derivative, possibly through a nucleophilic substitution reaction.

    Attachment of the Morpholine Group:

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzimidazole or thiazole rings.

    Reduction: Reduction reactions might target the nitro groups if present.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, such compounds might interact with proteins or nucleic acids, disrupting their normal function. The molecular targets could include enzymes, receptors, or ion channels, and the pathways involved might include signal transduction, gene expression, or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(3-morpholin-4-ylphenyl)-1H-benzimidazole-4-carboxamide: Lacks the thiazole ring.

    N-(1,3-thiazol-2-yl)-1H-benzimidazole-4-carboxamide: Lacks the morpholine group.

    2-(3-morpholin-4-ylphenyl)-N-(1,3-thiazol-2-yl)-1H-benzimidazole: Lacks the carboxamide group.

Uniqueness

The presence of both the thiazole ring and the morpholine group in 2-(3-morpholin-4-ylphenyl)-N-(1,3-thiazol-2-yl)-1H-benzimidazole-4-carboxamide might confer unique biological activities or chemical properties, making it a compound of interest for further research.

Properties

CAS No.

1203479-63-3

Molecular Formula

C21H19N5O2S

Molecular Weight

405.48

IUPAC Name

2-(3-morpholin-4-ylphenyl)-N-(1,3-thiazol-2-yl)-1H-benzimidazole-4-carboxamide

InChI

InChI=1S/C21H19N5O2S/c27-20(25-21-22-7-12-29-21)16-5-2-6-17-18(16)24-19(23-17)14-3-1-4-15(13-14)26-8-10-28-11-9-26/h1-7,12-13H,8-11H2,(H,23,24)(H,22,25,27)

InChI Key

HVZCBEDNOBGKCN-UHFFFAOYSA-N

SMILES

C1COCCN1C2=CC=CC(=C2)C3=NC4=C(C=CC=C4N3)C(=O)NC5=NC=CS5

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

SRTCX1002;  SRTCX-1002;  SRTCX 1002; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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